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Abstract

Vonafexor (EYPO0O1) is a synthetic, non-steroidal, non-bile acid, selective farnesoid X receptor
(FXR) agonist currently under clinical investigation for the treatment of metabolic and fibrotic
diseases, primarily those affecting the liver and kidneys.[1][2][3] Initially explored as an
antidiabetic molecule, its potent anti-inflammatory and anti-fibrotic properties have shifted its
development focus towards conditions such as Metabolic Dysfunction-Associated
Steatohepatitis (MASH), Chronic Kidney Disease (CKD), and the rare genetic disorder Alport
syndrome.[4][5] This document provides a comprehensive technical overview of Vonafexor,
including its discovery, chemical properties, mechanism of action, and a detailed summary of
key preclinical and clinical findings. While the precise chemical synthesis route for Vonafexor
is proprietary and not publicly disclosed, this guide consolidates available data on its
development and experimental protocols to serve as a valuable resource for the scientific
community.

Discovery and Development

Vonafexor (also known as EYP001) was identified as a potent and selective FXR agonist
through a collaborative effort involving Edelris, INSERM, and Poxel.[4] The initial medicinal
chemistry program was aimed at discovering novel treatments for diabetes.[4] However,
subsequent research revealed its significant impact on the hepatitis B virus (HBV) DNA and
viral antigen production, highlighting its broader therapeutic potential.[4]
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The development of Vonafexor was later advanced by ENYO Pharma, which is currently

conducting clinical trials for diseases involving impaired kidney function, such as Alport
syndrome and CKD, as well as for MASH (formerly NASH).[1][2] Vonafexor is noted for its

unique chemical structure, which differs from other FXR agonists and is believed to induce a
distinct set of target genes.[2] It has been granted Orphan Drug Designation by both the U.S.
Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the

treatment of Alport syndrome.[5][6]

Chemical Properties and Synthesis

Vonafexor is a small molecule with the following chemical identifiers:

Property Value
4-chloro-5-[4-(2,6-

IUPAC Name dichlorophenyl)sulfonylpiperazin-1-yl]-1-
benzofuran-2-carboxylic acid

CAS Number 1192171-69-9[7]

Molecular Formula

C19H15CIsN20sS[8][9]

Molecular Weight

489.75 g/mol [9]

Modality

Small Molecule[10]
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(Image Source: PubChem CID 67202717)
Chemical Synthesis:

The detailed synthetic route for Vonafexor is not publicly available and is considered
proprietary information. Medicinal chemistry programs for such molecules typically involve hit-
to-lead optimization and the synthesis of focused compound libraries to establish structure-
activity relationships (SAR) and refine the pharmacological profile for efficacy and safety.[4]

Mechanism of Action: FXR Agonism

Vonafexor exerts its therapeutic effects by selectively activating the Farnesoid X Receptor
(FXR), a nuclear receptor highly expressed in the liver, kidneys, and gut.[1][2] FXR is a key
regulator of a multitude of biological processes, including bile acid homeostasis, lipid and
glucose metabolism, inflammation, and fibrosis.[2]

Upon activation by an agonist like Vonafexor, FXR forms a heterodimer with the Retinoid X
Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response
elements (FXRES) in the promoter regions of target genes, modulating their transcription.

Key pathways influenced by FXR activation include:

» Bile Acid Synthesis: FXR activation in the intestine induces the expression of Fibroblast
Growth Factor 15/19 (FGF15/19), which travels to the liver and represses the expression of
Cholesterol 7 alpha-hydroxylase (CYP7AL), the rate-limiting enzyme in bile acid synthesis.
[11] This feedback loop is crucial for preventing the accumulation of cytotoxic levels of bile
acids.

 Lipid Metabolism: FXR activation helps to decrease triglyceride levels by repressing the
expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key lipogenic
transcription factor, and increasing the expression of genes involved in fatty acid [3-oxidation,
such as PPARa.[12]

e Glucose Metabolism: FXR plays a role in regulating hepatic glucose production. Its activation
can improve insulin sensitivity and glucose tolerance.[12][13]
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» Anti-inflammatory and Anti-fibrotic Effects: FXR activation can suppress inflammatory
pathways, such as those mediated by NF-kB, and has been shown to prevent and resolve

liver fibrosis.[14]
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Caption: Simplified Vonafexor-activated FXR signaling pathway.

Preclinical Studies

Vonafexor has demonstrated significant efficacy in multiple preclinical animal models of kidney

disease.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.biospace.com/enyo-pharma-announces-positive-vonafexor-eyp001-results-for-the-livify-phase-2a-study-in-f2-f3-nash-patients-over-12-weeks
https://www.benchchem.com/product/b8117588?utm_src=pdf-body-img
https://www.benchchem.com/product/b8117588?utm_src=pdf-body
https://www.benchchem.com/product/b8117588?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8117588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Model

Key Findings Reference

Severe Alport Syndrome

Mouse Model

Strongly improved kidney
morphology and
[1][2]

remodeling.Improved renal

function.

Severe Chronic Kidney
Disease (CKD) Mouse Model

Strong and significant curative

effect on kidney biology after 3
weeks.Improved kidney

morphology, remodeling, renal
interstitial fibrosis, and [1][2]
inflammation.Beneficial effect

was unique compared to other

FXR agonists and higher than

Losartan.

Experimental Workflow: Preclinical Animal Study

The general workflow for these preclinical assessments involves treating diseased animal

models with Vonafexor and evaluating changes in kidney health through various analyses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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